Nucleophilic Substitution Yield: 2-Methoxy vs. 2-Chloro Analog
In a direct synthetic transformation, 2-chloro-5-nitropyrimidine is converted to 2-methoxy-5-nitropyrimidine via nucleophilic substitution with sodium methoxide, achieving a 75% isolated yield . This yield represents a defined benchmark for the methoxylation of the 2-position on the 5-nitropyrimidine scaffold under standard reflux conditions. The reaction proceeds cleanly with the chloro leaving group, and the product is obtained as a yellow powder after aqueous workup and extraction .
| Evidence Dimension | Isolated yield of 2-methoxy-5-nitropyrimidine from 2-chloro precursor |
|---|---|
| Target Compound Data | 0.347 g (75% yield) |
| Comparator Or Baseline | 2-Chloro-5-nitropyrimidine (0.486 g, 3.03 mmol) as starting material |
| Quantified Difference | 75% conversion yield; 100% yield for subsequent reduction step |
| Conditions | Sodium methoxide in methanol, reflux 1 hour; reaction performed at 3.03 mmol scale |
Why This Matters
This 75% yield establishes a reproducible baseline for large-scale synthesis, enabling accurate cost modeling and procurement planning for multi-step pharmaceutical syntheses.
